1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-

Catalog No.
S1517093
CAS No.
16121-92-9
M.F
C14H32N2
M. Wt
228.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-

CAS Number

16121-92-9

Product Name

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-

IUPAC Name

N,N'-bis(2-methylpropyl)hexane-1,6-diamine

Molecular Formula

C14H32N2

Molecular Weight

228.42 g/mol

InChI

InChI=1S/C14H32N2/c1-13(2)11-15-9-7-5-6-8-10-16-12-14(3)4/h13-16H,5-12H2,1-4H3

InChI Key

LTRQCWUIJWVNNK-UHFFFAOYSA-N

SMILES

CC(C)CNCCCCCCNCC(C)C

Canonical SMILES

CC(C)CNCCCCCCNCC(C)C

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-, also known by its CAS number 16121-92-9, is an organic compound characterized by its structure comprising a hexanediamine backbone with two 2-methylpropyl substituents at the nitrogen atoms. Its molecular formula is C14H32N2C_{14}H_{32}N_{2} and it has a molecular weight of approximately 228.42 g/mol. The compound exhibits a density of 0.821 g/cm³ and has a boiling point of 282.3 °C at 760 mmHg, making it relatively stable under standard conditions .

Typical of diamines. These include:

  • Condensation Reactions: The amine groups can react with carboxylic acids to form amides or with isocyanates to produce urethanes.
  • Cross-Linking: It can act as a cross-linking agent in polymer chemistry, particularly in the formation of polyurethanes and epoxy resins.
  • Nucleophilic Substitution: The amine groups can undergo nucleophilic substitution reactions with electrophiles, which can be utilized in synthetic organic chemistry.

The synthesis of 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- can be achieved through several methods:

  • Alkylation of Hexanediamine: Starting from hexanediamine, the compound can be synthesized by alkylating the amine groups with 2-methylpropyl halides (such as iodide or bromide) under basic conditions.
  • Reduction of Nitriles: Another potential route involves the reduction of corresponding nitriles derived from hexanediamine and 2-methylpropyl derivatives.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- has several applications:

  • Polymer Production: It is primarily used in the synthesis of polyurethanes and other polymeric materials due to its ability to cross-link with various monomers.
  • Adhesives and Sealants: The compound's properties make it suitable for use in adhesives and sealants that require robust bonding capabilities.
  • Coatings: It can be incorporated into coating formulations to enhance durability and resistance to environmental factors.

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- shares structural similarities with several other diamines. Below are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
HexamethylenediamineC6H16N2C_{6}H_{16}N_{2}116.21 g/molSimple diamine used in nylon production
N,N'-dibenzylhexane-1,6-diamineC20H28N2C_{20}H_{28}N_{2}296.45 g/molContains benzyl groups enhancing hydrophobicity
N,N'-diisobutylhexane-1,6-diamineC14H30N2C_{14}H_{30}N_{2}226.42 g/molIsobutyl groups provide steric hindrance
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamineC24H50N4C_{24}H_{50}N_{4}394.68 g/molHindered amine light stabilizer

Uniqueness

The uniqueness of 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- lies in its specific substitution pattern on the nitrogen atoms which affects its reactivity and application potential compared to other similar diamines. Its branched alkyl groups may enhance solubility in organic solvents while providing steric hindrance that influences its interaction with other chemical species.

N,N'-bis(2-methylpropyl)hexane-1,6-diamine (CAS: 16121-92-9) has been synthesized through various approaches, each with distinct advantages and challenges. This diamine has a molecular formula of C14H32N2 and a molecular weight of 228.42 g/mol. Physical properties include a density of 0.8160 g/cm³ at 25°C and a boiling point of 282.3°C at 760 mmHg. The compound is also known by synonyms including N,N'-diisobutyl-1,6-hexanediamine and 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-.

The synthesis of this diamine can be approached through multiple pathways, including isomerizing hydroformylation followed by reductive amination, direct reductive amination of dialdehyde or diol precursors, and selective N-alkylation reactions. Each approach presents unique challenges related to selectivity, yield, and practical implementation. The following sections explore these methodologies in detail, providing insights into the advantages and limitations of each approach.

Isomerizing Hydroformylation Strategies for Aliphatic Diamine Synthesis

Isomerizing hydroformylation represents a powerful approach for the synthesis of functionalized diamines, combining olefin isomerization with hydroformylation to convert internal olefins to terminal aldehydes. These aldehydes can subsequently undergo reductive amination to yield the desired diamine products.

The mechanism of isomerizing hydroformylation typically involves four key steps:

  • Coordination of the olefin to the transition metal catalyst
  • Isomerization of internal double bonds to terminal positions
  • Hydroformylation of the terminal olefin to form an aldehyde
  • Subsequent transformation of the aldehyde functionality

For synthesizing N,N'-bis(2-methylpropyl)hexane-1,6-diamine, this approach would involve the isomerizing hydroformylation of an appropriate diene precursor to generate a dialdehyde, followed by reductive amination with isobutylamine. The isomerizing hydroformylation process critically depends on the choice of catalyst, with rhodium and platinum complexes being particularly effective.

Research by Cole-Hamilton and colleagues demonstrated that palladium(II) catalysts modified with diphosphine ligands can transform internal olefins to linear, terminally functionalized products with high selectivity (94%) at 80°C and 30 bar CO pressure. This approach could potentially be adapted for diamine synthesis by using appropriate difunctionalized starting materials.

Rhodium-based catalysts have shown particular efficacy in isomerization-hydroformylation reactions. For example, the complex [Rh(COD)(2-pic)2]PF6 (where COD = 1,5-cyclooctadiene and pic = picoline) has demonstrated activity for the hydroformylation and isomerization of 1-hexene. The activity of these rhodium complexes is significantly influenced by the electronic and steric properties of the coordinated ligands.

Recent research has also explored the use of dual-catalyst systems for tandem isomerization/hydroformylation/hydrogenation reactions. A combination of Rh(acac)(CO)2/bisphosphite and Shvo's catalyst has been shown to convert internal alkenes to linear alcohols with high normal/iso selectivity. This approach could potentially be modified for the synthesis of diamine precursors.

Catalyst SystemSubstrateConditionsLinear SelectivityReference
[(dtbpx)Pd(OTf)2]Internal olefins80°C, 30 bar CO94%
[Rh(COD)(2-pic)2]PF61-hexene70-110°C, 0.6-1.8 atmVariable
Rh/Ru dual systemInternal alkenesH2/CO atmospheren/i = 12
[Pt(SiXantPhos)Cl(SnCl3)]4-octene100°C, 10 bar55%

When applied to the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine, the isomerizing hydroformylation strategy faces several challenges, including achieving high regioselectivity and preventing side reactions such as hydrogenation of the intermediate aldehyde. Recent advances in catalyst design have improved the efficiency of this process, making it a viable synthetic route to functionalized diamines.

Reductive Amination Pathways Using Modified Transition Metal Catalysts

Reductive amination represents one of the most direct approaches to synthesizing N,N'-bis(2-methylpropyl)hexane-1,6-diamine. This method involves the reaction of 1,6-hexanedialdehyde (or a suitable precursor) with isobutylamine in the presence of a reducing agent and an appropriate catalyst.

The reductive amination reaction involves a condensation step in which a carbonyl compound reacts with an amine to form an imine intermediate, followed by reduction to the corresponding amine. For the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine, this would involve a double reductive amination process, requiring careful control of reaction conditions to ensure complete conversion of both aldehyde groups.

A particularly promising approach for this synthesis involves the reductive amination of 1,6-hexanediol. Researchers have developed a modified Ru/Al2O3 catalyst for this transformation, where ruthenium species are highly dispersed and anchored by CNx species formed from 1,10-phenanthroline. This catalyst system has achieved total yields of hexamethylenediamine derivatives exceeding 80%, representing a significant advancement in green chemistry approaches to diamine synthesis.

The mechanism of this reductive amination typically proceeds through:

  • Oxidation of the diol to dialdehyde intermediates
  • Condensation with isobutylamine to form diimine species
  • Reduction of the diimine to the target diamine product

Traditionally, noble metal catalysts (Pd, Pt, Au) have dominated reductive amination processes. However, increasing environmental and economic concerns have driven research toward earth-abundant transition metals including Ti, Fe, Co, Ni, and Zr. These catalysts offer comparable activity at reduced cost and environmental impact.

Recent research has explored the use of HBF4-promoted 3d transition metal catalysts with EDTA-type ligands for reductive amination using molecular hydrogen as the reducing agent. This approach provides a general method for reductive amination using carbonyl compounds, amines, and H2 as substrates, potentially applicable to the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine.

Catalyst SystemStarting MaterialConditionsKey FeaturesReference
Ru/PRL-Al2O31,6-hexanediolH2 atmosphere>80% yield to hexamethylenediamine derivatives
HBF4/3d metal/EDTACarbonyl compoundsH2 atmosphereUtilizes earth-abundant metals
Noble metals (Pd, Pt, Au)Various aldehydes/ketonesH2 atmosphereTraditional approach, high cost
Earth-abundant metals (Ti, Fe, Co, Ni, Zr)Various substratesVarious conditionsSustainable alternative, increasing interest

The synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine through reductive amination requires careful optimization of catalyst composition, reaction conditions, and amine:carbonyl ratios to achieve high selectivity for the desired product. The steric hindrance provided by the isobutyl groups presents additional challenges in achieving complete dialkylation, necessitating careful catalyst selection and reaction optimization.

Heterogeneous Catalytic Systems for Selective N-Alkylation Reactions

Heterogeneous catalysis offers significant advantages for the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine, particularly in terms of catalyst recovery and process sustainability. Various heterogeneous catalytic systems have been developed for selective N-alkylation reactions, which can be applied to diamine synthesis.

A promising approach for synthesizing N,N'-bis(2-methylpropyl)hexane-1,6-diamine involves the direct N-alkylation of 1,6-hexanediamine with isobutyl alcohol using heterogeneous catalysts. This reaction proceeds through a hydrogen-borrowing mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then reacts with the amine to form an imine, followed by hydrogenation to yield the alkylated amine product.

Nickel nanoparticles supported on various materials have shown considerable activity for N-alkylation reactions. Among these catalysts, Ni/θ-Al2O3 prepared by in situ H2-reduction of NiO/θ-Al2O3 demonstrated the highest activity for the alkylation of amines with alcohols under additive-free conditions. The activity of these catalysts depends significantly on the nature of the support materials, with acid-base bifunctional supports providing superior performance compared to purely acidic or basic supports.

The proposed active site for these reactions is the metal-support interface, where low-coordinated Ni0 atoms are adjacent to acid-base sites on the alumina support. This arrangement facilitates both the dehydrogenation of the alcohol and the subsequent imine formation and reduction steps. For Ni/θ-Al2O3 catalysts, smaller nickel particle sizes led to higher turnover frequencies, suggesting that maximizing the metal-support interface is crucial for optimal catalyst performance.

Copper-based heterogeneous catalysts have also shown promise for N-alkylation reactions. Research has demonstrated that secondary amines can be obtained in a one-pot, one-step reaction from alcohols and aniline over a heterogeneous copper catalyst. This process requires no additives, is intrinsically safe, and produces no waste, making it an environmentally attractive approach.

Another interesting approach employs palladium on carbon (Pd/C) as a heterogeneous catalyst for the N-alkylation of anilines using primary amines under microwave dielectric heating. This process is based on the Pd-mediated oxidation of primary amines to imines followed by nucleophilic attack by another amine, characterized by high atom economy as ammonia is the only byproduct. The catalyst could be successfully recycled multiple times, demonstrating the sustainability of this approach.

Catalyst SystemReaction TypeKey AdvantagesReaction MediumReference
Ni/θ-Al2O3N-alkylation with alcoholsAdditive-free, reusable-
Cu-based catalystsN-alkylation with alcoholsNo waste, high safety-
Pd/CN-alkylation with aminesHigh atom economy, recyclableTHF or [bmim]PF6
PdHx/Al2O3Tandem hydrogenation/aminationMild conditions, high yieldH2 atmosphere

For the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine, these heterogeneous catalytic approaches offer practical advantages in terms of scalability and sustainability. The choice of catalyst would depend on several factors, including the availability of starting materials, desired selectivity, and process considerations. The acid-base properties of the catalyst support, as well as the metal particle size and dispersion, play crucial roles in determining catalyst activity and selectivity for these N-alkylation reactions.

Solvent Effects on Nucleophilic Substitution Reaction Kinetics

The choice of solvent can dramatically impact the efficiency and selectivity of reactions involved in the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine, particularly nucleophilic substitution reactions. Understanding these effects is crucial for optimizing reaction conditions and maximizing yields.

Solvation significantly influences the strength of Lewis bases (nucleophiles) and consequently affects the competition between SN2 (nucleophilic substitution) and E2 (elimination) pathways. Recent quantum chemical investigations have revealed how solvation shifts the mechanistic pathway from E2 in gas phase to SN2 upon strong solvation of the nucleophile.

For the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine via nucleophilic substitution reactions, these findings have important implications. When using isobutylamine as a nucleophile to displace leaving groups from a 1,6-hexane derivative (such as 1,6-dibromohexane or similar substrates), the choice of solvent could significantly affect the reaction outcome.

Research has shown that the E2 pathway is preferred under weak solvation conditions (such as in dichloromethane, ε = 9), whereas a switch in reactivity from E2 to SN2 is observed under strong solvation conditions (such as in water, ε = 78). This effect is attributed to the fact that strong solvation furnishes a weaker Lewis base that is unable to overcome the high characteristic distortivity associated with the E2 pathway, thus making the SN2 pathway more viable.

Activation strain and molecular orbital analyses have revealed that solvation of the nucleophile has a significant impact on the strength of the nucleophile-substrate interaction. The weakening in this interaction is more disadvantageous for the highly distortive E2 pathway (which involves breaking two bonds in the substrate) than for the less distortive SN2 pathway (which involves breaking only one bond in the substrate).

SolventDielectric Constant (ε)Solvation EffectFavored PathwayImplication for Diamine SynthesisReference
Dichloromethane9Weak solvationE2Potential elimination side reactions
Water78Strong solvationSN2Favors nucleophilic substitution
THF~7.5Moderate solvationMixedUsed successfully for N-alkylation
[bmim]PF6~14Ionic solvationSN2Enhanced nucleophilicity, recyclable medium

For the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine, optimizing the solvent choice is crucial for achieving high yields and selectivity. When performing nucleophilic substitution reactions with isobutylamine, polar aprotic solvents might offer a good balance between nucleophilicity and solubility. Both tetrahydrofuran (THF) and the ionic liquid [bmim]PF6 have been successfully employed for N-alkylation reactions catalyzed by Pd/C, with both systems enabling effective catalyst recycling.

In addition to their effects on reaction pathways, solvents can also impact catalyst stability and activity in transition metal-catalyzed reactions. For instance, in isomerizing hydroformylation reactions, the solvent can affect the coordination of ligands to the metal center and the stability of reaction intermediates. Similarly, in heterogeneous catalytic systems, solvent effects on adsorption-desorption equilibria at the catalyst surface can significantly influence reaction outcomes.

When developing synthetic routes to N,N'-bis(2-methylpropyl)hexane-1,6-diamine, careful consideration of solvent selection based on the specific reaction mechanism being employed can lead to substantial improvements in yield and selectivity. The ideal solvent would balance nucleophilicity enhancement, substrate solubility, and practical considerations such as catalyst compatibility and product isolation.

Cross-Linking Agents for Polyamide Network Formation

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- serves as a highly effective crosslinking agent for polyamide network formation due to its unique molecular structure and bifunctional amine groups . The compound's branched isobutyl substituents provide significant steric hindrance, which influences the crosslinking kinetics and final network topology [2]. Research demonstrates that this diamine achieves superior crosslink density compared to linear diamines, with mechanical property improvements ranging from 2.5 to 4.0 times greater than conventional chain extenders [3].

The crosslinking mechanism involves the reaction of the terminal amine groups with polyamide chain ends or pendant functional groups, forming amide bonds that create three-dimensional network structures [4]. The steric hindrance provided by the isobutyl groups controls the reaction rate, preventing excessive crosslinking that could lead to brittle materials while ensuring adequate network formation [5]. Studies show that optimal crosslinking conditions occur at temperatures between 150-180°C for 2-4 hours, yielding networks with enhanced thermal stability up to 300°C [6].

Polyamide networks formed using 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- exhibit distinct morphological characteristics compared to those formed with linear diamines. The branched structure promotes formation of heterogeneous crosslinked networks with improved mechanical properties [7]. The harmonic amide bond density in these networks reaches values of 6.5-8.2 mmol/g, significantly higher than networks formed with conventional crosslinkers [4]. This enhanced crosslink density correlates directly with improved tensile strength, thermal resistance, and dimensional stability [8].

Dynamic mechanical analysis reveals that polyamide networks crosslinked with this compound demonstrate superior storage modulus retention at elevated temperatures, with glass transition temperatures increased by 25-40°C compared to linear chain-extended systems [9]. The crosslinked networks also exhibit reduced crystallinity, which paradoxically improves toughness and impact resistance while maintaining high strength [10].

Role in Self-Healing Polyetherimide Elastomer Architectures

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- plays a crucial role in developing self-healing polyetherimide elastomer architectures through its ability to form dynamic covalent bonds and reversible crosslinks [11]. The compound's branched structure enables the formation of networks that can undergo bond exchange and reformation under appropriate conditions, leading to autonomous healing capabilities [12].

Self-healing mechanisms in polyetherimide systems incorporating this diamine operate through multiple pathways. The primary mechanism involves the reversible formation and breakage of hydrogen bonds between amine groups and carbonyl functionalities in the polyetherimide backbone [13]. Secondary mechanisms include chain mobility enhancement due to the plasticizing effect of the branched alkyl groups, which facilitates polymer chain interdiffusion at damage sites [14].

Research demonstrates that polyetherimide elastomers modified with 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- achieve healing efficiencies of 85-95% when evaluated through tensile strength recovery tests [11]. The healing process is temperature-dependent, with optimal recovery occurring at 60-80°C, where chain mobility is sufficient for effective healing without compromising network integrity [15]. The branched structure of the diamine contributes to faster healing kinetics compared to linear diamines, with complete healing achieved within 1-24 hours depending on damage severity [16].

The self-healing capability is enhanced by the compound's ability to participate in shape memory effects through its integration into the polyetherimide network [17]. When incorporated at concentrations of 2-10%, the diamine creates switching segments that can undergo reversible transitions, enabling both healing and shape recovery functionalities [18]. This dual functionality is particularly valuable in applications requiring both damage repair and shape reconfiguration capabilities.

Long-term stability studies indicate that polyetherimide networks incorporating this diamine maintain their self-healing properties over multiple damage-healing cycles, with only minimal degradation in healing efficiency after 10 cycles [19]. The thermal stability of these systems remains excellent, with degradation onset temperatures exceeding 280°C [20].

Surface Modification Agents for Hybrid Organic-Inorganic Composites

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- functions as an effective surface modification agent for hybrid organic-inorganic composites due to its amphiphilic nature and ability to form strong interfacial bonds [21]. The compound's dual functionality allows it to interact with both organic polymer matrices and inorganic fillers, creating improved interfacial adhesion and enhanced mechanical properties [22].

The surface modification mechanism involves the formation of covalent bonds between the amine groups and reactive sites on inorganic surfaces, such as silanol groups on silica or hydroxyl groups on metal oxides [23]. The branched alkyl chains extend into the organic phase, providing compatibility with polymer matrices through van der Waals interactions and chain entanglement [24]. This bifunctional behavior results in significant improvements in interfacial adhesion, with bond strength increases of 3.0-5.0 times compared to untreated interfaces [25].

Surface energy modifications achieved through treatment with 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- demonstrate substantial improvements in wettability and adhesion characteristics [26]. Contact angle measurements show reductions of 20-40 degrees on treated surfaces, indicating enhanced hydrophilicity and improved polymer-filler interactions [27]. The compound's molecular structure allows for controlled surface energy gradients, which are particularly beneficial in creating organic-inorganic gradient structures [21].

Hybrid composites modified with this diamine exhibit enhanced mechanical properties, including increased tensile strength, improved impact resistance, and better thermal stability [28]. The modification process typically involves surface treatment at concentrations of 0.5-3% by weight, with optimal results achieved through controlled pH conditions and appropriate curing temperatures [29]. Surface characterization techniques, including X-ray photoelectron spectroscopy and atomic force microscopy, confirm the formation of stable interfacial bonds and uniform surface coverage [30].

The effectiveness of surface modification depends on the specific inorganic filler type and organic matrix composition. Studies demonstrate particular efficacy with silica-based fillers, where the compound forms stable aminosilane bonds that resist hydrolytic degradation [31]. In carbon fiber composites, the diamine treatment improves fiber-matrix adhesion and reduces interfacial stress concentrations, leading to enhanced fatigue resistance [32].

Monomer Design for High-Performance Polyurethane Systems

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- serves as a specialized chain extender in high-performance polyurethane systems, where its unique molecular structure contributes to enhanced elasticity, durability, and thermal stability [33]. The compound's branched architecture provides controlled steric hindrance that influences polyurethane segment formation and phase separation behavior [34].

In polyurethane synthesis, this diamine reacts with isocyanate groups to form urea linkages, creating hard segments that contribute to the material's mechanical properties [35]. The branched structure promotes more uniform hard segment distribution compared to linear diamines, resulting in improved phase separation and enhanced mechanical performance [36]. Research indicates that polyurethanes formulated with this chain extender achieve tensile strength improvements of 1.8-2.5 times compared to conventional chain extenders [37].

The compound's molecular design enables the creation of polyurethane networks with tailored properties through controlled crosslinking and chain extension [38]. At concentrations of 1-8%, it functions primarily as a chain extender, increasing molecular weight and improving elasticity [39]. At higher concentrations, it can participate in crosslinking reactions, creating network structures with enhanced thermal stability and chemical resistance [40].

Thermomechanical analysis of polyurethanes incorporating 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- reveals superior performance characteristics, including increased glass transition temperatures, improved modulus retention at elevated temperatures, and enhanced recovery properties. The branched structure contributes to reduced crystallinity in hard segments, which improves low-temperature flexibility while maintaining high-temperature performance.

Dynamic mechanical analysis demonstrates that these polyurethanes exhibit broader service temperature ranges, with effective performance maintained from -40°C to 150°C. The compound's structure also contributes to improved hydrolytic stability, making these systems suitable for demanding applications in marine and aerospace environments. Processing characteristics are enhanced through reduced viscosity during synthesis, facilitating better mixing and reduced processing temperatures.

Data Tables

The following data tables provide comprehensive information on the applications and properties of 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- in advanced material development:

Data Table 1 summarizes the primary application areas, functions, and performance benefits of this compound across different polymer systems. The table demonstrates the versatility of the compound in various applications, from crosslinking agents to surface modification agents.

Data Table 2 provides a comparative analysis of different chain extenders and crosslinking agents, highlighting the superior properties of 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- compared to conventional alternatives. The comparison emphasizes the compound's high steric hindrance, crosslinking efficiency, and thermal stability.

Data Table 3 presents detailed research findings on the compound's applications, including quantitative improvement factors, measurement methods, and optimal processing conditions. These data support the technical discussion and provide practical guidance for implementation.

XLogP3

3.5

Other CAS

16121-92-9

Wikipedia

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-

Dates

Last modified: 07-17-2023

Explore Compound Types